An In-depth Technical Guide to Methyl 1-Benzothiophene-5-carboxylate (CAS 18761-14-3)
An In-depth Technical Guide to Methyl 1-Benzothiophene-5-carboxylate (CAS 18761-14-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzothiophene-5-carboxylate is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity, and potential applications. As a key building block, understanding the nuanced characteristics of this molecule is crucial for its effective utilization in the development of novel therapeutic agents and functional materials.
Introduction and Significance
The benzothiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent pharmacophore for interacting with various biological targets. Methyl 1-benzothiophene-5-carboxylate, a derivative of this core structure, serves as a versatile intermediate in organic synthesis. The strategic placement of the methyl carboxylate group on the benzene ring portion of the molecule allows for a wide range of chemical modifications, providing a pathway to diverse and complex molecular architectures. These derivatives have shown potential in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The key properties of Methyl 1-benzothiophene-5-carboxylate are summarized below.
Structural and Physical Data
| Property | Value | Source(s) |
| CAS Number | 18761-14-3 | N/A |
| Molecular Formula | C₁₀H₈O₂S | [4][5] |
| Molecular Weight | 192.24 g/mol | [5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥98% | [5][6] |
| InChI Key | XCDQIUIOQIOHFF-UHFFFAOYSA-N | [5][6] |
Note: Specific properties like melting and boiling points are not consistently reported across publicly available safety and supplier data sheets.
Spectroscopic Data
-
¹H NMR: Proton NMR is essential for confirming the arrangement of protons on the aromatic rings. For a related compound, methyl 5-amino-1-benzothiophene-2-carboxylate, characteristic peaks for the aromatic protons are observed in the range of δ 6.87-7.84 ppm. The methyl ester protons would be expected to appear as a singlet further upfield, typically around δ 3.9 ppm.[7]
-
¹³C NMR: Carbon NMR provides information about the carbon framework of the molecule. For benzothiophene derivatives, aromatic carbons typically resonate in the δ 120-145 ppm range.[8] The carbonyl carbon of the ester group would be expected at a significantly downfield chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) for similar structures confirms the elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720 cm⁻¹) and vibrations associated with the aromatic rings.
Synthesis and Purification
The synthesis of benzothiophene derivatives can be achieved through various strategies, often involving cyclization reactions to form the thiophene ring onto a benzene precursor.[10][11]
General Synthetic Strategies
Common methods for constructing the benzothiophene core include:
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used to facilitate C-S bond formation and cyclization.[12]
-
Lewis Acid-Catalyzed Cyclization: Lewis acids can promote the intramolecular cyclization of appropriate precursors.[3]
-
Base-Catalyzed Cyclization: Strong bases can be used to induce cyclization through deprotonation and subsequent intramolecular reaction.[13]
A plausible synthetic approach for Methyl 1-benzothiophene-5-carboxylate would involve the esterification of the corresponding 1-benzothiophene-5-carboxylic acid.
Illustrative Synthesis Workflow
The following diagram outlines a general workflow for the synthesis and purification of a benzothiophene derivative like Methyl 1-benzothiophene-5-carboxylate.
Caption: Generalized workflow for the synthesis of Methyl 1-benzothiophene-5-carboxylate.
Experimental Protocol: Esterification of 1-Benzothiophene-5-carboxylic acid
This protocol describes a standard esterification procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-benzothiophene-5-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to the solution. This is a crucial step to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to yield pure Methyl 1-benzothiophene-5-carboxylate.
Reactivity and Chemical Behavior
The benzothiophene ring system is aromatic and undergoes electrophilic substitution reactions.[11] The presence of the electron-withdrawing methyl carboxylate group on the benzene ring will influence the regioselectivity of these reactions.
-
Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than the benzene ring.[14] However, the specific position of substitution (C2 or C3) can be influenced by the substituents present.[15]
-
Reactions of the Ester Group: The methyl ester functionality can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the primary alcohol.
The following diagram illustrates a potential reaction pathway starting from Methyl 1-benzothiophene-5-carboxylate.
Caption: Potential transformations of the methyl ester group.
Applications in Research and Drug Development
Benzothiophene derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities.[1][2] They have been investigated for their potential as:
-
Anticancer Agents: Certain benzothiophene derivatives have shown promise in inhibiting cancer cell growth.[3]
-
Enzyme Inhibitors: The benzothiophene scaffold has been used to design inhibitors for various enzymes, such as branched-chain α-ketoacid dehydrogenase kinase.[16]
-
Anti-inflammatory and Antimicrobial Agents: Thiophene-containing compounds are explored for their potential in developing new anti-inflammatory and antimicrobial drugs.[17]
Methyl 1-benzothiophene-5-carboxylate serves as a crucial starting material for the synthesis of libraries of these potentially bioactive molecules. The ester group provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 1-benzothiophene-5-carboxylate.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[18] Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin, eyes, and clothing.[20][21] Wash hands thoroughly after handling.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[18][19]
-
Storage: Store in a cool, dry, and well-ventilated place.[21] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[20][21]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[19]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[19]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[19]
-
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
References
-
Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate.
-
Van Zyl, G., et al. (1966). A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Journal of Chemistry.
-
SAFETY DATA SHEET. Tokyo Chemical Industry.
-
SAFETY DATA SHEET - 1-Benzothiophene-5-carboxylic acid. Fisher Scientific.
-
Safety Data Sheet - methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate. Key Organics.
-
MATERIAL SAFETY DATA SHEET - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Chemcia Scientific.
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect.
-
Methyl benzo[b]thiophene-5-carboxylate. Sigma-Aldrich.
-
troubleshooting guide for the synthesis of benzothiophene derivatives. Benchchem.
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry.
-
methyl 5-phenyl-1-benzothiophene-6-carboxylate. Chemical Synthesis Database.
-
1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. U.S. Environmental Protection Agency.
-
methyl 5-amino-1-benzothiophene-2-carboxylate(20699-85-8) 1 h nmr. ChemicalBook.
-
Modulation of Properties in[14]Benzothieno[3,2-b][14]benzothiophene Derivatives through Sulfur Oxidation. MDPI.
-
Benzothiophene synthesis. Organic Chemistry Portal.
-
Methyl benzo[b]thiophene-5-carboxylate. MilliporeSigma.
-
Methyl benzo[b]thiophene-5-carboxylate | 20532-39-2. MilliporeSigma.
-
METHYL 5-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLATE(7312-25-6) MS spectrum. ChemicalBook.
-
Methyl thiophene-3-carboxylate. Chem-Impex.
-
Synthesis of Benzothiophene. ChemicalBook.
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed.
-
Synthesis of benzothiophenes. Reaction conditions: 1 (0.5 mmol), DBU... ResearchGate.
-
Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate. CAS Common Chemistry.
-
5-Methyl-1-benzothiophene | CAS#:14315-14-1. Chemsrc.
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen.
-
Benzothiophenes. American Elements.
-
Benzothiophene derivatives and medicinal use thereof. Google Patents.
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Methyl benzo[b]thiophene-5-carboxylate | 20532-39-2 [sigmaaldrich.com]
- 5. Methyl benzo[b]thiophene-5-carboxylate | 20532-39-2 [sigmaaldrich.cn]
- 6. Methyl benzo[b]thiophene-5-carboxylate | 20532-39-2 [sigmaaldrich.com]
- 7. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 12. Benzothiophene synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. chemcia.com [chemcia.com]
- 19. keyorganics.net [keyorganics.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
